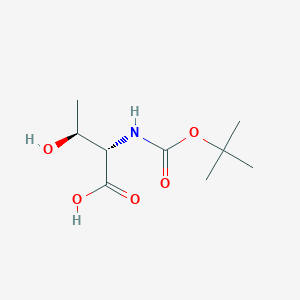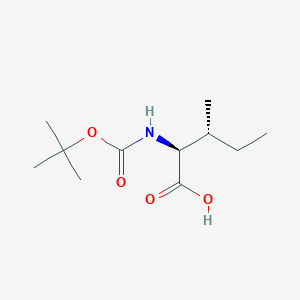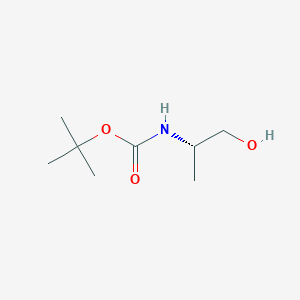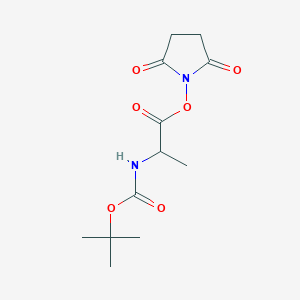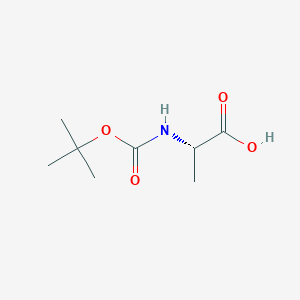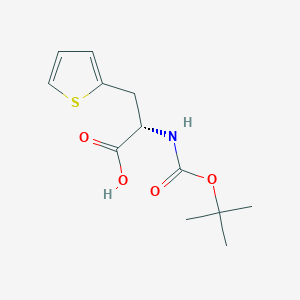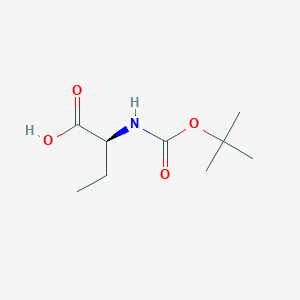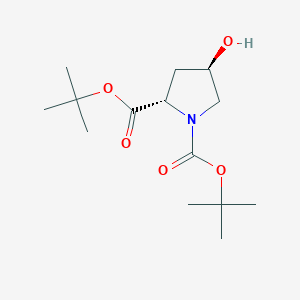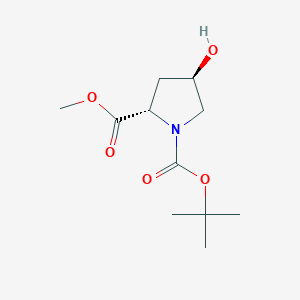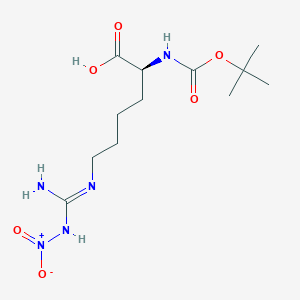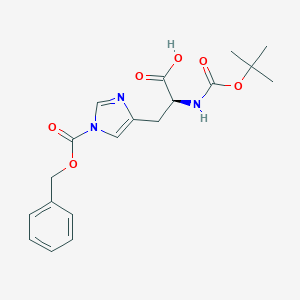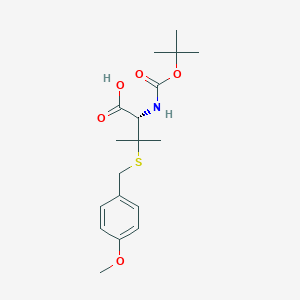
Boc-D-Pen(Mob)-OH
Vue d'ensemble
Description
Boc-D-Penicillamine(Mob)-OH: is a derivative of penicillamine, a compound known for its chelating properties. The “Boc” stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amine groups. The “Mob” refers to the methoxybenzyl group, which is another protecting group. This compound is often used in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Penicillamine: The synthesis begins with the protection of the amine group of penicillamine using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Protection of the Thiol Group: The thiol group of penicillamine is protected using methoxybenzyl chloride in the presence of a base.
Purification: The resulting compound is purified using techniques like column chromatography.
Industrial Production Methods: The industrial production of Boc-D-Penicillamine(Mob)-OH follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of penicillamine are reacted with tert-butyloxycarbonyl chloride and methoxybenzyl chloride.
Purification: Industrial purification methods like crystallization or large-scale chromatography are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-D-Penicillamine(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob groups. Common reagents include trifluoroacetic acid for Boc removal and hydrogenation for Mob removal.
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the Boc group.
Hydrogenation: Used for the removal of the Mob group.
Major Products:
Penicillamine: The deprotected form of Boc-D-Penicillamine(Mob)-OH.
Various Peptides: When used in peptide synthesis, the compound can form various peptides depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-D-Penicillamine(Mob)-OH is widely used in the synthesis of peptides due to its protecting groups that prevent unwanted reactions during the synthesis process.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: It is used in the development of drugs that require specific peptide sequences.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals that require protected amino acids.
Mécanisme D'action
Molecular Targets and Pathways:
Chelation: Boc-D-Penicillamine(Mob)-OH can chelate metal ions, making it useful in the treatment of metal poisoning.
Peptide Bond Formation: The compound facilitates the formation of peptide bonds in peptide synthesis.
Comparaison Avec Des Composés Similaires
Boc-L-Penicillamine(Mob)-OH: Similar structure but with the L-isomer of penicillamine.
Boc-D-Cysteine(Mob)-OH: Similar protecting groups but with cysteine instead of penicillamine.
Uniqueness:
Specificity: Boc-D-Penicillamine(Mob)-OH is unique due to its specific protecting groups and the D-isomer of penicillamine, which provides different reactivity and properties compared to its L-isomer and other similar compounds.
Propriétés
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHEEDQLRFEIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427027 | |
| Record name | Boc-D-Pen(Mob)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106306-57-4 | |
| Record name | Boc-D-Pen(Mob)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


